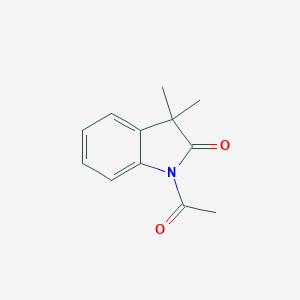

1-Acetyl-3,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

72934-84-0 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24g/mol |

IUPAC Name |

1-acetyl-3,3-dimethylindol-2-one |

InChI |

InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3 |

InChI Key |

WSBBBRWBBKHEFG-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 3,3 Dimethylindolin 2 One and Its Derivatives

Development of N-Acylation Strategies for Indolin-2-ones

N-acylation is a fundamental transformation for modifying the properties of the indolin-2-one scaffold. The introduction of an acetyl group at the nitrogen atom can significantly influence the molecule's reactivity and biological interactions.

Direct acylation using highly reactive acetylating agents like acetyl chloride and acetic anhydride (B1165640) is a common and straightforward method for preparing N-acetylated indolin-2-ones. researchgate.netgoogle.comresearchgate.net These reactions typically involve treating the parent indolin-2-one with the acylating agent, often in the presence of a base or a catalyst. researchgate.netgoogle.com

For instance, the acetylation of indolin-2-ones can be carried out using acetic anhydride with a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.netua.es In one documented procedure, heating a solution of N-methyl-2-oxindole in acetic anhydride with DMAP facilitates the reaction. ua.es Similarly, the free amine of an indoline (B122111) can be protected via acetylation using acetyl chloride or acetic anhydride under standard coupling conditions with a base like diisopropylethylamine (DIEA) and a catalyst such as DMAP. google.com The reaction between an amine and acetyl chloride is a general method for N-acylation.

However, the use of acetic anhydride can sometimes lead to multiple acetylations, especially at elevated temperatures. One report noted that using acetic anhydride with a DMAP catalyst at high temperatures resulted in the exclusive formation of triacetylated indole (B1671886) derivatives. bac-lac.gc.ca A process for preparing N-acetyl-indole-2-carboxylic acid involves treating the indole-2-carboxylic acid with acetic anhydride and triethylamine (B128534) in acetone, catalyzed by 4-dimethylaminopyridine. google.com

Table 1: Examples of Direct N-Acylation of Indolin-2-one and Related Precursors

| Substrate | Acylating Agent | Catalyst/Base | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Indolin-2-ones | Acetic Anhydride | DMAP (catalytic) | - | 2-Acetoxy-1,3-diacetylindoles | researchgate.net |

| 6-nitro-3,3-dimethyl indoline | Acetyl Chloride or Acetic Anhydride | DIEA, DMAP | Room temperature, DCM/DMF/DMAC solvent | Protected 6-nitro-2,3-dihydro-indole | google.com |

| Indole-2-carboxylic acid | Acetic Anhydride | 4-dimethylaminopyridine, Triethylamine | 20-25°C, Acetone | N-acetyl-indole-2-carboxylic acid | google.com |

| Indoles | Acetyl Chloride or Acetic Anhydride | Various catalysts (e.g., AlCl₃, ZnCl₂) | - | 3-Acetylindoles | researchgate.net |

| N-methyl-2-oxindole | Acetic Anhydride | DMAP | Heated at 140°C | Acetylated product | ua.es |

The indolin-2-one structure possesses multiple reactive sites, including the nitrogen atom (N-1), the enolizable oxygen (at C-2), and the α-carbon (C-3), which can complicate acylation reactions. Achieving high chemo- and regioselectivity for N-acylation is therefore a significant synthetic challenge. The choice of acylating agent, catalyst, and reaction conditions is crucial to prevent undesired C-acylation or O-acylation.

For example, a one-pot triacetylation of indolin-2-ones has been reported, yielding products with acetyl groups at the N-1 and C-3 positions, along with an O-acetylation at C-2. researchgate.netbac-lac.gc.ca Subsequent chemoselective deprotection, either through enzymatic or chemical means, can then yield different di- or mono-acetylated products, highlighting the challenge of direct selective acylation. researchgate.net

To overcome these selectivity issues, alternative methods have been developed. A highly chemoselective method for the N-acylation of indoles uses stable thioesters as the acyl source in the presence of cesium carbonate, yielding N-acylindoles in moderate to good yields. beilstein-journals.org This approach demonstrates that moving away from highly reactive acyl halides can improve selectivity. beilstein-journals.org The development of controllable synthetic methods is essential, as demonstrated by research on the chemoselective N–H versus C-2 arylation of indole-2-carboxamides, where the choice of catalyst (e.g., ZnI₂ vs. TfOH) dictates the reaction pathway. acs.org Such principles of catalyst control are applicable to achieving selective acylation. Furthermore, base-mediated, one-pot annulation reactions of indole-2-carboxamides proceed with high chemo- and regioselectivity, indicating that careful tuning of reaction parameters can direct the reaction to the desired site, such as the N-alkylation of the indole scaffold. researchgate.netnih.gov

Construction of the Indolin-2-one Ring System

The formation of the indolin-2-one core is a critical step in the synthesis of 1-Acetyl-3,3-dimethylindolin-2-one. Numerous cyclization strategies have been developed to construct this heterocyclic ring, particularly focusing on the creation of the C-3 quaternary center.

The synthesis of the 3,3-disubstituted oxindole (B195798) core is often achieved through intramolecular cyclization of a suitable acyclic precursor. These methods include transition-metal-catalyzed reactions and radical-mediated pathways. A nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction, for instance, enables the synthesis of 3,3-disubstituted oxindoles bearing all-carbon quaternary centers. organic-chemistry.orgorganic-chemistry.org Another approach involves the palladium-catalyzed cyclization of α-chloroacetanilides, which proceeds with high regioselectivity. organic-chemistry.org

A one-pot, multi-component reaction catalyzed by tin has been developed for the synthesis of 3,3'-disubstituted oxindoles via a tandem Knoevenagel–Michael-intramolecular C–N cyclization sequence. rsc.org A direct intramolecular oxidative coupling of an aryl C(sp²)-H and a C(sp³)-H bond offers an efficient method for synthesizing 3,3-disubstituted oxindoles. nih.gov

Table 2: Overview of Cyclization Strategies for 3,3-Disubstituted Oxindoles

| Methodology | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Domino Heck Cyclization/Suzuki Coupling | Nickel Catalyst | Forms C-3 quaternary all-carbon centers | organic-chemistry.orgorganic-chemistry.org |

| Intramolecular α-Arylation | Palladium Catalyst | High regioselectivity from α-chloroacetanilides | organic-chemistry.org |

| Knoevenagel–Michael-Cyclization | Tin Catalyst | One-pot, multi-component synthesis | rsc.org |

| Direct C(sp²)-H/C(sp³)-H Coupling | - | Intramolecular oxidative coupling | nih.gov |

| Cascade C(sp³)-H Functionalization/Cyclization | - | Synthesis of 3,3-disubstituted oxindoles | bohrium.com |

Oxidative cyclization represents a powerful strategy for forming the oxindole ring system, often proceeding under mild conditions. These reactions typically involve the intramolecular cyclization of a precursor, such as an N-arylacrylamide, coupled with an oxidation step. A metal-free synthetic method for 3,3-disubstituted oxindoles employs N-arylacrylamides and simple alcohols, proceeding through an oxidative radical cyclization mechanism with tert-butyl hydroperoxide (TBHP) as the oxidant. beilstein-journals.org

Another notable example is the asymmetric oxidative cyclization of indole propionic acid, mediated by an organocatalyst, N-iodosuccinimide (NIS), and hydrogen peroxide. nih.govjst.go.jpjst.go.jp This metal-free approach allows for the stereoselective construction of spiro-fused 2-oxindoles. nih.govjst.go.jpjst.go.jp The mechanism involves the generation of a carbon-centered radical which then undergoes intramolecular cyclization with the aryl ring. beilstein-journals.org

Radical-mediated cyclizations have emerged as one of the most effective methods for synthesizing the oxindole skeleton, particularly from N-arylacrylamide precursors. sioc-journal.cn These reactions are initiated by the generation of a radical species that adds to the acrylamide (B121943) double bond, followed by an intramolecular cyclization onto the aromatic ring. beilstein-journals.orgbeilstein-journals.org

Various methods exist for generating the initial radical. Photocatalytic processes, often utilizing visible light, can generate radicals from sources like alkyl halides, carboxylic acids, or simple alkanes. beilstein-journals.org For example, a visible light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides has been developed using a NaI/PPh₃ catalyst system, providing an efficient route to quaternary oxindoles. beilstein-journals.org

Metal-free approaches are also prevalent. An AIBN-mediated process allows for the synthesis of perfluorinated oxindoles from N-arylacrylamides and perfluoroalkyl iodides. beilstein-journals.org Additionally, electrochemically mediated radical cyclization reactions have been reported. beilstein-journals.org A novel FeCl₃-mediated reaction of 3-benzyl-2-oxindoles with styrene (B11656) derivatives proceeds via a tandem radical addition/cyclization process to yield spirocyclohexene oxindoles. nih.gov These diverse radical-based methods highlight the versatility of N-arylacrylamides as precursors for constructing complex oxindole structures. sioc-journal.cnresearchgate.net

Compound Index

Cyclization Reactions for Oxindole Core Formation

Photoinduced and Related Cascade Cyclizations

Cascade cyclizations offer an efficient route to complex molecules from simpler precursors in a single operation. While direct photoinduced cyclizations to form this compound are not prominently documented, related oxidative cyclization methods provide a powerful alternative for constructing the core structure. One such method involves the manganese(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. nii.ac.jp

This reaction proceeds via a proposed mechanism where the Mn(III) acetate (B1210297) promotes the formation of an Mn(III)-enolate complex. nii.ac.jp This intermediate undergoes a 5-exo-trig cyclization, leading to a radical intermediate which, upon further oxidation and rearrangement, yields the substituted indolin-2-one. For instance, the reaction of N,2-dimethyl-N-phenyl-3-oxobutanamide with a stoichiometric amount of Mn(OAc)₃ in ethanol (B145695) was shown to produce 3-acetyl-1,3-dimethylindolin-2-one in 71% yield after just 12 minutes. nii.ac.jp

Table 1: Mn(III)-Based Oxidative Cyclization Results nii.ac.jp

| Entry | Substrate | Product | Yield (%) |

|---|

It was noted that subsequent purification using a neutral alumina (B75360) column could lead to deacetylation of the product. nii.ac.jp

Fischer Indole Synthesis Derived Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing indoles and their derivatives. wikipedia.orgbyjus.combhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com The process can be catalyzed by various Brønsted acids (like HCl, H₂SO₄, PPA) or Lewis acids (such as ZnCl₂, BF₃). wikipedia.orgbhu.ac.in

The general mechanism initiates with the formation of a phenylhydrazone, which isomerizes to an enamine tautomer. byjus.com Following protonation, a critical byjus.combyjus.com-sigmatropic rearrangement occurs, breaking the N-N bond. byjus.com The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

A practical application of this approach for creating the 3,3-dimethylindolin-2-one (B45635) core is detailed in a process for preparing related indoline compounds. google.com The key steps include:

Hydrazone Formation: Reaction of phenylhydrazine with isobutyraldehyde (B47883) to form the corresponding hydrazone. google.com

Cyclization: The hydrazone is cyclized in the presence of a Fischer catalyst, such as methanesulfonic acid (MSA), to form a 3H-indole intermediate. google.com

Reduction: The 3H-indole is then reduced to yield the stable 2,3-dihydro-indole (indoline) scaffold. google.com

Acylation: Finally, the nitrogen of the indoline ring can be acylated, for example, using acetyl chloride, to introduce the N-acetyl group and afford the target structure. google.com

Introduction and Modification of Substituents on the Indolin-2-one Core

Once the indolin-2-one core is formed, further functionalization, particularly at the C3 position, is crucial for developing derivatives with diverse properties. The generation of a quaternary carbon at this position is a key step in the synthesis of many complex natural products. scielo.br

Alkylation at the C3 Position

Direct alkylation at the C3 position of oxindoles can be challenging due to competitive N-alkylation. mdpi.com A common strategy to overcome this involves using a 3-acetyl group as a protecting and activating moiety. The acetyl group enhances the acidity of the C3 proton, facilitating selective deprotonation and subsequent C-alkylation. mdpi.com

Deacylative alkylation (DaA) is an efficient process for synthesizing 3,3-disubstituted 2-oxindoles from a 3-acetyl-2-oxindole precursor. ua.esscielo.br This methodology allows for the sequential introduction of different substituents at the C3 position. In a typical procedure, 3-acetyl-2-oxindole is treated with a base and an alkyl halide. scielo.br This process can be performed in a one-pot synthesis for creating symmetrically disubstituted products. scielo.brscite.ai For example, the synthesis of 1,3,3-trimethylindolin-2-one (B1605243) from N-methyl-3-acetyloxindole can be achieved in high yield using this strategy. scielo.br

Research has demonstrated that the deacylative alkylation of 3-acetyl-2-oxindoles with various alkyl halides using lithium ethoxide (LiOEt) proceeds efficiently. scielo.br

Table 2: Deacylative Alkylation of N-Methyl-3-acetyloxindole scielo.br

| Entry | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl Iodide | 1,3,3-Trimethylindolin-2-one | 91 |

| 2 | Ethyl Iodide | 3-Ethyl-1,3-dimethylindolin-2-one | 85 |

| 3 | Propyl Iodide | 1,3-Dimethyl-3-propylindolin-2-one | 80 |

Modern synthetic methods have incorporated photocatalysis to achieve novel transformations. A versatile method for the radical reductive cross-coupling of iodides and activated olefins under mild conditions has been developed, facilitated by an NHC-BH₃ complex through photocatalysis. rsc.org This approach has been applied to the photocatalytic radical alkylation of electrophilic olefins by benzylic and alkylic zinc sulfinates, providing a pathway to 3,3-disubstituted 2-oxindoles. ua.es This transition-metal-free method offers high efficiency and regioselectivity for creating C-C bonds at the C3 position. rsc.org

Allylation Reactions

The introduction of an allyl group at the C3 position is of significant interest for synthesizing complex molecules. Dual-catalysis systems, often employing rhodium and palladium, have been developed for the C-H functionalization and allylic alkylation of N-aryl-α-diazo-β-keto amides. sioc-journal.cnresearchgate.net In this process, a Rh(II)-associated enolate intermediate is formed in situ, which then reacts with a π-allyl Pd(II) intermediate to yield 3-allyl-3-acyl oxindoles. sioc-journal.cn

The reaction demonstrates good functional group compatibility and proceeds under mild conditions. sioc-journal.cn Furthermore, deacylative allylation (DAA) using palladium catalysis has been explored for the reaction of 3-acetyl-2-oxindoles with allylic alcohols, expanding the scope of accessible structures. ua.esacademie-sciences.fr

Table 3: Rhodium/Xantphos-Catalyzed Allylation of N-Aryl-α-diazo-β-keto Amides sioc-journal.cn

| Entry | Diazo Substrate (N-Aryl Group) | Allylic Compound | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Allyl Ethyl Carbonate | 85 |

| 2 | 4-Methylphenyl | Allyl Ethyl Carbonate | 86 |

| 3 | 4-Methoxyphenyl | Allyl Ethyl Carbonate | 88 |

| 4 | 4-Chlorophenyl | Allyl Ethyl Carbonate | 80 |

These methods highlight the synthetic versatility available for modifying the indolin-2-one core, enabling the creation of a wide array of derivatives based on the this compound framework.

Palladium-Catalyzed Allylations (e.g., Tsuji–Trost Reaction)

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at an allylic position. wikipedia.org This reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allyl acetate or alcohol, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by the nucleophile. wikipedia.org

In the context of this compound, the enolate generated from the parent compound can act as the nucleophile. The reaction of 3-acetyl-1,3-dimethyl-2-oxindole with allyl alcohol, catalyzed by a combination of Pd(dba)₂, rac-BINAP, and a BINOL-derived phosphoric acid, has been reported. molaid.comua.es This deacylative allylation provides a route to 3-allyl-3-methyl-substituted oxindoles. academie-sciences.fracademie-sciences.fr The choice of ligand is crucial, with electron-donating phosphine (B1218219) ligands generally leading to faster reaction rates. liv.ac.uk

A notable application is the synthesis of (±)-3-cinnamyl-1,3-dimethylindolin-2-one. molaid.com Furthermore, the use of a recyclable task-specific ionic liquid (TSIL)-palladium complex has been shown to promote n-selective Tsuji–Trost allylation of 3-acyloxindole derivatives with allylic alcohols, resulting in the desired allylated products after a deacylative process. academie-sciences.fracademie-sciences.fr

Here is an interactive data table summarizing the palladium-catalyzed allylation of this compound derivatives:

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(dba)₂, rac-BINAP, BINOL phosphoric acid | 3-acetyl-1,3-dimethyl-2-oxindole | (±)-3-cinnamyl-1,3-dimethylindolin-2-one | Not specified | molaid.comua.es |

| Pd(OAc)₂, dppp, KOBu-t | 3-acetyl-1,3-dimethyl-2-oxindole | 3-(Hex-2-en-1-yl)-1,3-dimethylindolin-2-one | Not specified | ua.es |

| TSIL-Palladium complex | 3-acetyl-3-methyloxindoles | 3-allyl-3-methyloxindoles | 67-90 | academie-sciences.fracademie-sciences.fr |

Dirhodium-Catalyzed Allylations

Dirhodium(II) catalysts are also effective in promoting the allylation of indolin-2-one derivatives. A tandem C-H functionalization/allylic alkylation has been developed using a [Rh₂(II)]/Xantphos catalytic system. sioc-journal.cnresearchgate.net This method allows for the direct synthesis of 3-acyl-3-allyl oxindole derivatives from N-aryl-α-diazo-β-keto amides and allylic compounds under mild conditions. sioc-journal.cnresearchgate.net The reaction proceeds through the formation of a rhodium-carbenoid intermediate, followed by C-H functionalization to generate an enolate, which then undergoes allylic alkylation. sioc-journal.cn

Functionalization at Aromatic Positions (e.g., Nitration, Halogenation)

The aromatic ring of the indolin-2-one scaffold can be functionalized through electrophilic substitution reactions such as nitration and halogenation.

Nitration: The nitration of the dihydro-indole ring can be achieved using a mixture of fuming nitric acid and sulfuric acid at low temperatures, typically around 0°C, to yield the 6-nitro derivative. google.com The free amine of the indoline is often protected by acetylation prior to nitration. google.com For instance, the nitration of 1-acetyl-2,3-dimethylindole has been studied, revealing that the reaction can occur at the 2,3-positions as well. rsc.orgrsc.org Treatment of N-protected indoles with acetyl nitrate (B79036) at low temperatures can afford the corresponding 3-nitroindoles. researchgate.net

Halogenation: Halogenation of spiropyran compounds, which share the indoline core, can be achieved using N-halosuccinimides. google.com For example, N-bromosuccinimide can be used for bromination and N-chlorosuccinimide for chlorination. google.com The position of halogenation can be controlled by the reaction temperature. google.com Bromination of N-acetyl-2,3-dimethylindole in the presence of methanol (B129727) can lead to a mixture of products, including those resulting from addition to the 2,3-double bond. cdnsciencepub.com

Introduction of Gem-Difluoroalkene Moieties

The gem-difluoroalkene group is a valuable moiety in medicinal chemistry, often serving as a bioisostere for a carbonyl group. nih.govnih.gov One method to introduce this functionality involves the synthesis of 3-(2,2-difluorovinyl)-1,3-dimethylindolin-2-one. This can be achieved from 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one, which is first oxidized to the corresponding sulfone and then treated with a base like t-BuOK to induce elimination. acs.org Another approach involves the carboxylation of gem-difluoroalkenes with CO₂ under photoredox catalysis to produce α,α-difluoro-β,γ-unsaturated carboxylic acids. beilstein-journals.org The synthesis of gem-difluoroalkene β-lactams has been reported through the dehydrofluorination of 4-CF₃-β-lactams. nih.gov

Catalytic Systems in Indolin-2-one Synthesis and Functionalization

A wide range of catalytic systems are employed in the synthesis and functionalization of the indolin-2-one scaffold, with transition-metal catalysis being particularly prominent.

Transition-Metal Catalysis (e.g., Palladium, Rhodium, Manganese)

Palladium: Palladium catalysts are extensively used for various transformations. As discussed, they are key in Tsuji-Trost allylations for C3-functionalization. wikipedia.orgorganic-chemistry.orgacademie-sciences.fracademie-sciences.fr Palladium-catalyzed reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide provides a route to the indolin-2-one core. acs.org The choice of ligands and palladium precursors can influence the selectivity of these reactions. acs.org Additionally, palladium catalysis is used in the synthesis of indoles from anilines and alkynes through oxidative annulation. mdpi.com

Rhodium: Rhodium catalysts, particularly dirhodium(II) complexes, are effective for C-H functionalization and allylation reactions, as seen in the synthesis of 3-acyl-3-allyl oxindoles. sioc-journal.cnresearchgate.net Rhodium(III) catalysts have also been employed in the synthesis of indolines and indoles from nitrones and alkynes. mdpi.com

Manganese: While less common for this specific scaffold, manganese has been used in reductive coupling reactions. For instance, a Ni-catalyzed reductive coupling of N-aryl iodides with gem-difluoroalkenes utilized Mn⁰ as a reductant. nih.gov

Metal-Free and Organocatalytic Approaches

In recent years, metal-free and organocatalytic methods have gained traction as sustainable alternatives to transition-metal catalysis.

Metal-Free: A transition-metal-free, base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction has been developed for the synthesis of tetracyclic indole scaffolds from indolin-2-ones. rsc.org This method utilizes a strong base like Cs₂CO₃ at high temperatures. rsc.org Another example is the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid, which proceeds via a radical mechanism initiated by K₂S₂O₈. acs.org A morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides provides a transition-metal-free route to substituted 1,2,3-triazoles. chemrxiv.org

Organocatalytic: Organocatalysis offers a powerful tool for the asymmetric synthesis of indolin-2-one derivatives. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used as co-catalysts in palladium-catalyzed deacylative allylations. ua.es Cinchona-derived bifunctional organocatalysts can be employed for the asymmetric synthesis of 3-substituted indolinones with high enantioselectivity. smolecule.com The combination of organocatalysis and transition metal catalysis in a dual-catalytic system is an emerging area that allows for novel and efficient transformations. researchgate.net

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce the environmental impact and economic cost of chemical synthesis. In the context of indolin-2-one synthesis, several innovative and reusable catalysts have been explored.

One notable advancement is the use of a supramolecular, proton-donor catalyst, β-cyclodextrin-SO₃H, in water. nih.govacs.org This system has been effectively used for the green synthesis of Schiff base hybrids of indolin-2-one. nih.gov The catalyst, a sulfonated derivative of β-cyclodextrin, facilitates the reaction in an aqueous medium, eliminating the need for hazardous organic solvents and corrosive acids. nih.govacs.org The reaction proceeds through the formation of a supramolecular inclusion complex between the reactants and the catalyst. nih.gov A significant advantage of this methodology is the straightforward recovery and reuse of the catalyst, which can be separated from the reaction mixture and utilized in subsequent batches with minimal loss of activity. nih.govresearchgate.net

Another significant approach involves a task-specific ionic liquid (TSIL)-palladium complex for the Tsuji–Trost allylation of 3-acyloxindole derivatives. academie-sciences.fr This reaction, which forms a new carbon-carbon bond, benefits from the use of a palladium catalyst supported by the ionic liquid. academie-sciences.fr This system not only demonstrates high efficiency and selectivity but also allows for the recovery and recycling of the entire catalytic system, including the ionic liquid and the palladium complex. academie-sciences.fr The robustness of this catalytic system has been demonstrated through multiple recycling experiments, highlighting its potential for sustainable chemical production. academie-sciences.fr

Furthermore, heterogeneous catalysts, such as iron oxide nanoparticles supported on cellulose (B213188) (Fe₂O₃@cellulose), have been employed for the regioselective synthesis of related heterocyclic structures. researchgate.net These magnetic catalysts can be easily separated from the reaction mixture using an external magnet and reused for several consecutive cycles without a significant decrease in catalytic activity. researchgate.net Similarly, titanium dioxide (TiO₂) nanoparticles have been reported as a reusable heterogeneous catalyst for the rapid synthesis of spiroxindole derivatives in water. researchgate.net

Table 1: Recyclable Catalytic Systems in the Synthesis of Indolin-2-one Derivatives

| Catalyst System | Reaction Type | Key Features | Ref |

|---|---|---|---|

| β-cyclodextrin-SO₃H | Schiff base formation | Supramolecular catalysis; performed in water; catalyst is recyclable. | nih.govacs.org |

| TSIL-Palladium Complex | Tsuji–Trost allylation | High n-selectivity; recovery and recycling of the entire catalytic system. | academie-sciences.fr |

| Fe₂O₃@cellulose | Cycloaddition | Heterogeneous magnetic catalyst; easily separable and reusable. | researchgate.net |

| TiO₂ Nanoparticles | 1,3-dipolar cycloaddition | Reusable heterogeneous catalyst; reaction in water. | researchgate.net |

Stereoselective Synthesis of Chiral Indolin-2-one Derivatives

The synthesis of indolin-2-ones possessing a chiral center, particularly a quaternary stereocenter at the C3 position, is of significant interest due to their prevalence in biologically active molecules. Consequently, considerable research has been dedicated to the development of stereoselective synthetic methods.

Chiral phosphoric acids (CPAs), a class of Brønsted acid catalysts, have emerged as powerful tools for the enantioselective functionalization of indolin-2-one precursors. rsc.org For instance, the first chiral Brønsted acid-catalyzed aza-Friedel–Crafts reaction of cyclic ketimines (derived from indolin-3-ones) with indoles has been developed. rsc.org This method provides optically active indole-indolinone structures with high yields and excellent enantioselectivities (up to 91% ee). rsc.org Similarly, CPAs have been used to catalyze the asymmetric Mukaiyama–Mannich reaction of cyclic ketimines with difluoroenoxysilanes, affording difluoroalkylated indolin-3-ones with a quaternary stereocenter in high yields and enantioselectivities (up to 99% ee). rsc.org

Another successful strategy involves the use of chiral metal complexes. Asymmetric synthesis of 3-sulfonylated 3-substituted oxindoles has been achieved through the addition of sodium sulfinate salts to 3-bromo-3-substituted oxindoles using chiral nickel complexes of N,N'-dioxides as catalysts. bohrium.com This method allows for the construction of a chiral center at the C3 position with promising enantioselectivity. bohrium.com

The combination of different catalytic modes has also proven effective. A concurrent photoredox and enzymatic catalysis approach has been described for the direct asymmetric one-pot synthesis of 2,2-disubstituted indolin-3-ones from 2-arylindoles. bohrium.com In this system, a photocatalyst oxidizes the indole, and a lipase (B570770), such as wheat germ lipase (WGL), catalyzes the subsequent enantioselective alkylation, directly constructing a chiral quaternary carbon center at the C2 position. bohrium.com

Table 2: Stereoselective Synthesis of Chiral Indolin-2-one Derivatives

| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | aza-Friedel–Crafts | Catalyzes reaction of cyclic ketimines with indoles. | Up to 91% | rsc.org |

| Chiral Phosphoric Acid (CPA) | Mukaiyama–Mannich | Reaction of cyclic ketimines with difluoroenoxysilanes. | Up to 99% | rsc.org |

| Chiral N,N'-dioxide/Ni(II) Complex | Sulfonylation | Addition of sodium sulfinates to 3-bromooxindoles. | Promising results reported. | bohrium.com |

| Photocatalyst + Wheat Germ Lipase (WGL) | Oxidation/Alkylation | Concurrent photobiocatalysis for one-pot synthesis. | Not specified in abstract. | bohrium.com |

Reactivity and Mechanistic Investigations of 1 Acetyl 3,3 Dimethylindolin 2 One

Electron Density Distribution and Reactive Sites

The electron density distribution in 1-acetyl-3,3-dimethylindolin-2-one is significantly influenced by the electron-withdrawing nature of the two carbonyl groups and the aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized towards the acetyl carbonyl group, giving the N1-C8 bond partial double-bond character. researchgate.net This delocalization reduces the electron density on the nitrogen atom, making it less nucleophilic. The C3 position of the indole (B1671886) nucleus generally has the highest electron density, making it the most reactive site for electrophilic substitution. researchgate.net However, in this specific molecule, the presence of two methyl groups at the C3 position sterically hinders this site. The carbonyl carbon of the indolin-2-one (C2) and the acetyl group are electrophilic centers susceptible to nucleophilic attack.

Reactivity of the Indolin-2-one Carbonyl Group

The carbonyl group at the C2 position of the indolin-2-one ring is a key reactive center. It can undergo nucleophilic addition reactions, which are fundamental to the synthesis of various 3-substituted oxindoles. For instance, the reaction of isatins (which contain the indolin-2-one core) with nucleophiles at the C3 carbonyl is a common strategy for creating 3-hydroxy-3-substituted oxindoles. mdpi.commetu.edu.tr While the gem-dimethyl groups at C3 in this compound prevent direct nucleophilic attack at this position, reactions involving the C2 carbonyl are still relevant in broader contexts of indolinone chemistry.

Transformations of the Acetyl Moiety

The N-acetyl group plays a crucial role in modulating the reactivity of the indolinone core and can itself be a site of chemical transformation.

Deacetylation: The acetyl group can be removed under certain conditions. For example, treatment of 3-acetylindolinones with neutral alumina (B75360) in diethyl ether can lead to deacetylation. nii.ac.jp This allows for subsequent functionalization at the nitrogen atom.

Directing Group: The acetyl group can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the aromatic ring.

Radical Precursor: The acetyl group can be involved in the generation of radical species, as will be discussed in the following section.

Radical Processes in Functionalization Reactions

Radical reactions provide a powerful tool for the functionalization of this compound and related structures. These processes often involve the generation of a radical at a specific position, followed by cyclization or intermolecular reactions.

One notable example is the visible-light-mediated generation of acyl radicals from N-hydroxyphthalimido esters, which can then be used in the stereoselective synthesis of 3,3-disubstituted oxindoles. thieme-connect.com Trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) often support the proposed radical mechanisms. thieme-connect.comacs.org

Furthermore, radical cyclizations of N-cyclohexenyl-α-haloacetamides have been studied, where the nature of the halogen atom influences the ratio of cyclized to oxidized products. pitt.edu These studies highlight the competition between different radical pathways. In some cases, a single electron transfer from a cyclized intermediate to the starting material can disrupt the expected radical chain mechanism. pitt.edu

A solventylation strategy for olefin functionalization has been developed using a photoinduced hydrogen atom transfer (HAT) process. unige.it This method allows for the functionalization of various olefins with carbon-centered radicals derived from different solvents.

Reaction Mechanisms of Cyclization and Derivatization Pathways

The formation of various derivatives from this compound and related compounds often proceeds through complex multi-step mechanisms involving cyclization and other transformations.

A plausible mechanism for the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid involves the initial formation of an alkyl radical through oxidation and decarboxylation. acs.org This radical then adds to the alkene, and subsequent intramolecular cyclization leads to the oxindole (B195798) product. acs.org

In rhodium-catalyzed reactions, a rhodium(II)-carbenoid intermediate can be formed, which then undergoes C-H functionalization to generate an enolate intermediate. sioc-journal.cn This enolate can then participate in further reactions, such as allylic alkylation. sioc-journal.cn

The synthesis of 3-alkylidene-2-indolone derivatives can be achieved from α-diazo-β-ketoanilides using a copper catalyst in water. nih.gov

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For instance, deuterium (B1214612) labeling studies have been employed to understand the mechanism of palladium-catalyzed C-H activation and cyclization reactions for the synthesis of indoles. nih.gov The position of deuterium incorporation in the product provides crucial information about the bond-forming and bond-breaking steps. nih.gov

In the context of indole photochemistry, deuterium labeling has been used to study the photoreduction of indoles, confirming a mechanism involving the attack of a nucleophile on an indole radical cation. collectionscanada.gc.ca

The identification and characterization of reaction intermediates are essential for understanding reaction mechanisms. In many reactions involving this compound and its analogs, transient intermediates are proposed based on mechanistic considerations and experimental observations.

For example, in the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides, the formation of a Mn(III)-enolate complex is suggested as a key intermediate. nii.ac.jp In some cases, dimeric indolin-2-ones are formed, indicating that the indolinone intermediate is sufficiently reactive to dimerize under the reaction conditions. nii.ac.jp

In rhodium/Xantphos-catalyzed reactions, a Rh(II)-carbenoid intermediate is proposed to be the initial species formed. sioc-journal.cn

Kinetic and Thermodynamic Analysis of Reaction Steps

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its formation and subsequent reactions. While specific experimental data for this particular compound is not extensively available in the public domain, a robust analysis can be constructed by drawing parallels with well-studied analogous reactions, such as the N-acetylation of secondary amines and other cyclic amides. This approach allows for a predictive overview of the energetic landscape of the reactions involving this compound.

Kinetic Analysis:

The rate of a chemical reaction is dictated by its kinetic parameters, primarily the activation energy (Ea), which represents the minimum energy required for the reaction to occur. In the context of the N-acetylation of 3,3-dimethylindolin-2-one (B45635), the reaction likely proceeds through a nucleophilic attack of the nitrogen atom of the indolinone ring on the acetylating agent (e.g., acetyl chloride or acetic anhydride).

Studies on analogous systems, such as the aminolysis of esters to form amides, provide insight into the expected kinetics. For instance, the formation of N-(2-hydroxyethyl)acetamide through the aminolysis of pentyl acetate (B1210297) has been studied, and the activation energy for this process was determined to be relatively low, suggesting a facile reaction. In a study on the process of obtaining N-(2-hydroxyethyl)acetamide, the activation energy for the aminolysis of pentyl acetate with ethanolamine (B43304) was found to be 15.8 kJ·mol⁻¹. dnu.dp.ua

It is important to note that the steric hindrance around the nitrogen atom in 3,3-dimethylindolin-2-one, imparted by the gem-dimethyl group at the C3 position, may influence the rate of acetylation compared to less substituted amides. This steric factor could lead to a slightly higher activation energy for the N-acetylation step.

To provide a conceptual framework, the following table presents hypothetical kinetic data for the N-acetylation of a generic secondary amide, which can be considered as a model for the formation of this compound.

| Reaction Step | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| N-Acetylation | 1.2 x 10⁻³ | 65 | 5.8 x 10⁸ |

| Deacetylation (Hydrolysis) | 3.5 x 10⁻⁶ | 85 | 2.1 x 10⁷ |

| This table is illustrative and presents hypothetical data for a model N-acetylation reaction. Actual experimental values for this compound may differ. |

Thermodynamic Analysis:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the change in enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. The N-acetylation of amines and amides is typically an exothermic process (negative ΔH) due to the formation of the strong and stable amide C-N bond. The change in entropy (ΔS) for the acetylation reaction is generally expected to be small or slightly negative, as two reactant molecules combine to form one product molecule, leading to a more ordered system. However, the large negative enthalpy change usually dominates, resulting in a negative Gibbs free energy and a favorable reaction.

Thermodynamic data for the transfer of N-acetylated amino acid esters from organic solvents to water have been reported, providing insights into the energetic contributions of the acetyl group and the amide bond. nih.gov These studies support the general understanding that the formation of the amide linkage is an energetically favorable process.

The following interactive table provides representative thermodynamic data for a model N-acetylation reaction, which can serve as an approximation for the formation of this compound.

| Thermodynamic Parameter | Value (at 298 K) |

| Enthalpy of Reaction (ΔH) | -80 kJ/mol |

| Entropy of Reaction (ΔS) | -25 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -72.5 kJ/mol |

| This table is illustrative and presents hypothetical data for a model N-acetylation reaction. Actual experimental values for this compound may differ. |

Advanced Spectroscopic Characterization of 1 Acetyl 3,3 Dimethylindolin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Assignments

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-Acetyl-3,3-dimethylindolin-2-one, distinct signals corresponding to the aromatic protons of the indolinone core, the methyl protons of the acetyl group, and the gem-dimethyl groups are observed. For instance, in a study of 3-acetyl-3-allyl-1,5-dimethylindolin-2-one, the aromatic protons appeared as a multiplet in the range of δ 7.14-7.16 ppm. sioc-journal.cn The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the benzene (B151609) ring. The acetyl methyl protons typically appear as a sharp singlet, while the two methyl groups at the C3 position also give rise to singlets, confirming their equivalence.

Interactive Table: Representative ¹H NMR Data for this compound Analogues

| Compound | Aromatic Protons (ppm) | Acetyl Protons (ppm) | C3-Methyl Protons (ppm) | Other Protons (ppm) |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one acs.org | 7.33 (d), 7.25 (m), 7.09 (d), 7.04 (t), 6.83 (d) | - | 1.36 (s) | 3.22 (s, N-CH₃), 2.93 (ddd), 2.73 (ddd), 2.31 (s, Ar-CH₃) |

| 3-Acetyl-3-allyl-1,5-dimethylindolin-2-one sioc-journal.cn | 7.14-7.16 (m) | - | - | Data not fully available |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound and its derivatives reveals distinct signals for each carbon atom, including the carbonyl carbons of the acetyl and lactam groups, the quaternary carbon at the C3 position, the aromatic carbons, and the methyl carbons. For example, in 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one, the carbonyl carbon of the indolin-2-one appears at δ 179.4 ppm. acs.org The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making ¹³C NMR a crucial tool for confirming the carbon framework and identifying the presence of various functional groups.

Interactive Table: Representative ¹³C NMR Data for this compound Analogues

| Compound | C=O (lactam) (ppm) | C=O (acetyl) (ppm) | Aromatic Carbons (ppm) | C3 (ppm) | Other Key Carbons (ppm) |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one acs.org | 179.4 | - | 140.4, 139.0, 136.4, 134.8, 130.5, 129.9, 123.1, 122.7, 122.3, 115.7 | 45.2 | 45.5 (t, CH₂CF₂), 29.9, 26.1, 21.3 |

| 3-(Cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one semanticscholar.org | - | - | Data not fully available | - | 55.8, 48.3, 45.4, 34.7, 34.4, 33.5, 26.6, 26.3, 26.1, 26.0 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

For fluorinated analogues of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential analytical technique. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this method provides clear and unambiguous signals for each unique fluorine environment in the molecule. For instance, in the analysis of 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one, the two diastereotopic fluorine atoms of the difluoroethyl group would be expected to show distinct signals, likely as doublets due to geminal F-F coupling, and further coupling to adjacent protons. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful tool for confirming the successful incorporation of fluorine and for detailed structural analysis. Studies on fluorinated anesthetics have demonstrated the utility of silylated-acetylated cyclodextrins as chiral shift agents in ¹⁹F NMR for enantiodiscrimination. nih.gov

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign all proton and carbon signals, especially in complex analogues, a variety of advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. conicet.gov.ar These techniques are crucial for piecing together the molecular structure.

Variable temperature NMR studies can provide insights into dynamic processes, such as conformational isomerism. For some N-substituted tetrahydroisoquinoline derivatives, which share structural similarities with the indolinone core, variable temperature NMR has been used to study the rotational barriers around amide bonds. researchgate.net Such studies can reveal the presence of different conformers in solution and the energy barriers for their interconversion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the amide (lactam) and the acetyl group. These typically appear in the region of 1650-1750 cm⁻¹. For example, in a study of 1-acetyl-1H-indole-2,3-dione, a related compound, the carbonyl stretching frequencies were analyzed in detail. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also observed.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. scifiniti.com The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure.

Interactive Table: Characteristic IR Absorption Bands for this compound Analogues

| Compound | C=O (lactam) (cm⁻¹) | C=O (acetyl) (cm⁻¹) | C-H (aromatic/aliphatic) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one acs.org | 1715 | - | 2968, 2927, 2872 | 1614, 1493, 1350, 1240, 1176, 1125, 1030 |

| (R)-4-Benzyl-3-((S)-1-(1-methyl-2-oxo-5-(trifluoromethyl)indolin-3-yl)propan-2-yl)oxazolidin-2-one thieme-connect.com | 1711 | - | 2963 | 1607, 1382, 1258, 1076 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of 189.25 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the molecule. mdpi.com

Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure. libretexts.orgyoutube.comsavemyexams.com Common fragmentation pathways for this compound and its analogues may involve the loss of the acetyl group, cleavage of the indolinone ring, or loss of substituents from the C3 position. The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure. For instance, in the mass spectrum of related indolinone derivatives, characteristic fragmentation patterns have been observed and analyzed to support their structural assignments. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound and its analogues, HRMS provides unambiguous confirmation of their chemical formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.

Detailed research findings for various indolinone derivatives demonstrate the utility of this technique. For instance, the HRMS data for 3-(2,2-Dichloroethyl)-1,3-dimethylindolin-2-one showed a calculated m/z of 258.0447 for the [M+H]⁺ ion (C₁₂H₁₄³⁵Cl₂NO), with the found value being 258.0436, thus confirming its composition. rsc.org Similarly, for 3-ethyl-1,3-dimethylindolin-2-one, the calculated [M+H]⁺ was 204.13829, and the experimentally found value was 204.13827. rsc.org

The analysis extends to more complex structures, such as bis-N-acetylisatins. The sodium adduct ([M+Na]⁺) of 5,5'-Bis(1-acetylindoline-2,3-dione)oxide (C₂₀H₁₂N₂O₇) had a calculated m/z of 415.0542, closely matching the found value of 415.0526. mdpi.com These examples underscore the power of HRMS in verifying the structures of newly synthesized analogues.

Table 1: HRMS Data for this compound Analogues

| Compound | Formula | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| 3-(2,2-Dichloroethyl)-1,3-dimethylindolin-2-one | C₁₂H₁₄Cl₂NO | [M+H]⁺ | 258.0447 | 258.0436 | rsc.org |

| 3-ethyl-1,3-dimethylindolin-2-one | C₁₃H₁₈ON | [M+H]⁺ | 204.13829 | 204.13827 | rsc.org |

| 5,5'-Bis(1-acetylindoline-2,3-dione)oxide | C₂₀H₁₂N₂NaO₇ | [M+Na]⁺ | 415.0542 | 415.0526 | mdpi.com |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided sources, analysis of its analogues reveals key structural features of the indolinone scaffold.

For example, the crystal structure of 6-chloroindolin-2-one shows a nearly planar molecule, with a dihedral angle of just 1.13(9)° between the pyrrolidine (B122466) and benzene rings. researchgate.net In the solid state, these molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net This tendency for dimerization and the planarity of the ring system are characteristic features that likely influence the supramolecular assembly of related compounds.

Table 2: Crystallographic Data for Indolinone Analogues

| Compound | Crystal System | Space Group | Key Feature | Source |

|---|---|---|---|---|

| 6-chloroindolin-2-one | Monoclinic | P2₁/c | Nearly planar molecule, forms dimers via N—H⋯O bonds. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For indolinone derivatives, the spectra typically show absorptions corresponding to π→π* and n→π* transitions.

The electronic configuration of the indolinone core is influenced by its substituents. smolecule.com The presence of conjugated systems, such as alternating single and double bonds, leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. libretexts.org Studies on various isatin (B1672199) derivatives, which are precursors to indolinones, show two main absorption bands in the 200-600 nm region. researchgate.net The exact position of these bands is sensitive to the solvent and the nature of the substituents on the aromatic ring. researchgate.net

For example, the UV-Vis spectrum of 3-Ethoxy-1,3-dimethylindolin-2-one shows a redshift compared to unsubstituted indolin-2-ones, which is attributed to the electron-donating properties of the ethoxy group. smolecule.com Similarly, the introduction of phenyl groups into a squaraine derivative containing the dimethylindoline moiety caused a progressive red-shift in the absorption spectrum. researchgate.net A study involving (R)-3-Acetyl-3,5-dimethylindolin-2-one also utilized UV-Vis spectroscopy for its characterization, indicating its importance for this class of compounds. publish.csiro.au

Table 3: UV-Vis Absorption Data for Related Compound Classes

| Compound Class | Observed Transitions | Wavelength Region (nm) | Key Influences | Source |

|---|---|---|---|---|

| Isatin Derivatives | π→π* and n→π* | 200-600 | Solvent polarity, Substituent effects | researchgate.net |

| Conjugated Systems | π→π* | Increases with conjugation | Number of conjugated double bonds | libretexts.org |

Computational and Theoretical Chemistry Studies on 1 Acetyl 3,3 Dimethylindolin 2 One

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism PredictionFMO theory focuses on the interaction between the HOMO of one reactant and the LUMO of another to explain the outcomes of chemical reactions, particularly pericyclic reactions.imperial.ac.ukchemrxiv.orgBy analyzing the symmetry and energy of these frontier orbitals, chemists can predict reaction pathways and stereochemical results.imperial.ac.uk

Should computational studies on 1-Acetyl-3,3-dimethylindolin-2-one become available in the future, a detailed article conforming to the requested structure could be generated.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating the stable reactants, products, and intermediates, as well as the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics. rsc.org

To date, there are no published computational studies specifically detailing the reaction pathways and transition states for reactions involving this compound. However, computational methods have been applied to understand the reactivity of related indolinone systems. For instance, studies on similar compounds have explored their synthesis and subsequent reactions, sometimes including computational analysis to support proposed mechanisms. beilstein-journals.orgnih.gov

A computational investigation into the reaction pathways of this compound could, for example, explore the mechanism of its synthesis or its participation in further chemical transformations. Such a study would typically employ methods like Density Functional Theory (DFT) to optimize the geometries of all species along a proposed reaction coordinate and calculate their energies.

The key outputs of such a study would include:

Optimized Geometries: The three-dimensional structures of reactants, products, intermediates, and transition states.

Activation Energies: The energy barriers for each step of the reaction (kinetics).

Vibrational Frequencies: To confirm that optimized structures are minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Calculation for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Role in Reaction |

| Reactant + Reagent | 0.0 | 0 | Starting Materials |

| Transition State 1 | +15.2 | 1 | First Energy Barrier |

| Intermediate | -5.4 | 0 | Stable Intermediate |

| Transition State 2 | +10.8 | 1 | Second Energy Barrier |

| Product | -20.1 | 0 | Final Product |

Note: This table is a fictional representation of the kind of data that would be generated from a computational study of a reaction pathway. The values are for illustrative purposes only.

Such computational insights are crucial for understanding reaction selectivity, predicting the feasibility of a reaction, and designing new synthetic routes. While specific studies on this compound are currently lacking, the established methodologies of computational chemistry are well-suited to provide a detailed understanding of its reactivity in the future.

Role As a Chemical Building Block and in Advanced Materials Research

Precursor for the Synthesis of Complex Organic Molecules

The 1-Acetyl-3,3-dimethylindolin-2-one scaffold is a valuable starting point for synthesizing more elaborate molecular architectures. The oxindole (B195798) core is present in numerous natural products and biologically active compounds, making its derivatives key intermediates in synthetic chemistry. bohrium.comresearchgate.net The N-acetyl group can be readily removed or modified, and the carbonyl group at the C2 position, as well as the adjacent quaternary center at C3, provide sites for a variety of chemical transformations.

Researchers have utilized similar N-acyl indoline (B122111) structures to create complex molecules through reactions like C-H amidation and annulation. researchgate.net For instance, visible light-mediated reactions have been developed to generate chiral acyl radicals that add to N-acyl acrylamides, leading to the stereoselective formation of 3,3-disubstituted oxindoles. This method was successfully applied in the synthesis of the alkaloid (–)-physovenine. thieme-connect.com

Another key transformation is the allylation at the C3 position. While direct allylation of this compound can be challenging, related compounds like 3-acyloxindoles undergo palladium-catalyzed deacylative allylation with allylic alcohols to yield 3-allyl-3-methyloxindoles, demonstrating a pathway to introduce versatile allyl groups. beilstein-journals.org These allyl groups can be further functionalized, highlighting the scaffold's role in building molecular complexity. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Oxindole Scaffolds This table is representative of reactions performed on the core oxindole scaffold.

| Starting Scaffold Type | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Acyl Acrylamide (B121943) | Chiral Acyl Radical Precursor, Visible Light | 3,3-Disubstituted Oxindole | 81% | thieme-connect.com |

| 3-Acyloxindole | Allylic Alcohol, Palladium Catalyst | 3-Allyl-3-methyloxindole | up to 67% | beilstein-journals.org |

| Isatin (B1672199) / Indole (B1671886) | Acid Catalyst | 3,3-di(3-indolyl)-2-indolone | High Yields | rsc.org |

| N-Aryl-α-diazo-β-keto Amide | Allylic Compound, [Rh2]/Xantphos Catalyst | 3-Acyl-3-allyl Oxindole | up to 84% | researchgate.net |

Scaffold for Chemical Libraries and Diversification Studies

The indolin-2-one framework is an excellent scaffold for building chemical libraries used in drug discovery and chemical biology. researchgate.netrsc.org Its rigid core presents substituents in a well-defined three-dimensional space, which is ideal for probing interactions with biological targets like enzymes and receptors. The synthesis of a diverse set of derivatives from a common core allows for systematic exploration of the structure-activity relationship (SAR).

By varying the substituents on the aromatic ring, the N-acetyl group, and the gem-dimethyl groups at C3, a multitude of analogues can be generated. For example, N-acyl indoline scaffolds have been systematically modified to optimize inhibitory activity against enzymes like carboxylesterase Notum. mdpi.com These studies involve creating libraries where positions on the indoline ring are sequentially substituted with different chemical groups to map out the chemical space and identify features that enhance potency. mdpi.com

The generation of such libraries is often facilitated by robust synthetic methods that are tolerant of various functional groups. Multi-component reactions involving isatins (which can be derived from oxindoles) and indoles are used to rapidly produce structurally complex trisindolines, further demonstrating the scaffold's utility in creating molecular diversity. rsc.org

Applications in Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic technologies like optical data storage and processing. nih.gov The key to a strong NLO response in organic molecules is often a high degree of π-conjugation combined with charge-transfer characteristics, typically in a donor-π-acceptor arrangement. nih.gov

The this compound structure contains a π-conjugated system (the benzene (B151609) ring fused to the lactam) and an electron-withdrawing amide group. This inherent electronic asymmetry makes the indolinone scaffold a promising candidate for incorporation into larger NLO-active molecules. While research on this compound itself for NLO applications is not extensive, studies on related derivatives are insightful. For example, derivatives of 3,3′-biindole 2,2′(1H,1′H)-dione, which feature two linked indolinone units, have been investigated using the Z-scan technique to determine their NLO properties, including nonlinear absorption and refraction. researchgate.net These studies confirm that the indolinone core can be a component of NLO-active materials and that modifying substituents (e.g., adding bromine or methyl groups) can tune these properties. researchgate.net The potential exists to use this compound as a building block for highly conjugated, symmetrical, or asymmetrical compounds designed for third-order NLO applications. semanticscholar.orgsmolecule.com

Intermediates in Agrochemical Synthesis Research

The indole heterocyclic system is a known pharmacophore in agrochemicals, including insecticides, fungicides, and herbicides. researchgate.net The indolin-2-one scaffold, as found in this compound, serves as a key intermediate in the synthesis of new agrochemical candidates. researchgate.netontosight.ai

A particularly significant area of research is the development of new nematicides to control plant-parasitic nematodes, such as those from the genus Meloidogyne (root-knot nematodes), which cause substantial crop damage worldwide. nih.govmdpi.com Natural products containing the oxindole alkaloid structure have demonstrated nematicidal activity. nih.gov For instance, paraherquamides, which are complex oxindole alkaloids, are active against nematodes like Caenorhabditis elegans and the pathogenic species Haemonchus contortus. nih.gov

This has spurred research into synthesizing simpler, more accessible indolin-2-one derivatives to find new lead compounds for nematicide development. mdpi.com The 3,3-dimethylindolin-2-one (B45635) core is a valuable starting point for creating analogues to be screened for activity against devastating agricultural pests like Meloidogyne incognita. nih.govmdpi.com The research aims to develop compounds with high efficacy and improved environmental profiles compared to existing nematicides. acs.org

Future Directions and Emerging Research Opportunities

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 1-Acetyl-3,3-dimethylindolin-2-one. Future research is focused on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Recent studies on the synthesis of oxindole (B195798) derivatives have highlighted several green approaches that could be adapted for this compound. sjp.ac.lksjp.ac.lk These include the use of green solvents such as water, ionic liquids, and deep eutectic solvents, which offer safer alternatives to volatile organic compounds. sjp.ac.lk Microwave-assisted and visible-light-induced reactions are also being explored to accelerate reaction times and reduce energy input. sjp.ac.lkajgreenchem.com For instance, a study on the synthesis of 3-alkenyl oxindole derivatives demonstrated a solvent-free, microwave-assisted method that significantly reduced reaction times and improved yields. ajgreenchem.com Such methodologies hold considerable promise for the cleaner production of this compound.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety, potential for easier product separation. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction times, increased yields, and lower energy consumption. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high selectivity, and access to novel reaction pathways. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, leading to more cost-effective and sustainable processes. |

Development of Catalyst-Free or Sustainable Reaction Pathways

A significant goal in modern organic synthesis is the development of catalyst-free reactions, which simplifies procedures and reduces costs and potential toxicity associated with metal catalysts. Research into catalyst-free synthesis of heterocyclic compounds is an active area. For example, catalyst-free Henry reactions using water as a reaction medium have been successfully developed for the synthesis of oxindole derivatives. sjp.ac.lk

The development of a catalyst-free ring expansion of indoles to benzazepines under thermal conditions has also been reported, showcasing the potential for innovative, catalyst-free transformations of indole-based structures. rsc.org While the direct N-acetylation of 3,3-dimethylindolin-2-one (B45635) is a relatively straightforward process, future research could explore catalyst-free methods for the entire synthetic sequence leading to the final product, potentially starting from more basic precursors. Furthermore, the use of bio-organic catalysts, as demonstrated in the synthesis of spiro thiochromene-oxindoles, presents a sustainable alternative to traditional catalysts. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis from laboratory scale to industrial production. springerprofessional.demdpi.comresearchgate.netchim.ituc.pt This technology offers enhanced control over reaction parameters, improved safety, and seamless scalability. mdpi.comchim.it The synthesis of heterocyclic compounds, including indoles and oxindoles, has been a key area of application for flow chemistry. springerprofessional.deresearchgate.netuc.pt

The integration of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production. Automated synthesis platforms, which can perform numerous reactions in a miniaturized and accelerated fashion, are also a promising future direction. nih.govresearchgate.net These systems allow for the rapid screening of reaction conditions and the generation of libraries of related compounds for further research and application. The combination of flow chemistry with artificial intelligence and robotics holds the potential to significantly accelerate the discovery and optimization of synthetic routes for this and other valuable chemical compounds. uc.pt

| Technology | Potential Impact on this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, and higher yields. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, and accelerated discovery. |

| In-line Purification | Streamlined processes, reduced manual handling, and higher purity of the final product. |

Advanced Materials Science Applications Beyond NLO

While research into the nonlinear optical (NLO) properties of this compound is a potential avenue, the broader class of indole (B1671886) and indolin-2-one derivatives is being explored for a range of advanced materials science applications. mdpi.commdpi.comnih.gov The structural backbone of this compound makes it a candidate for incorporation into larger, functional molecules.

Derivatives of indolin-2-one have been investigated for their potential in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The planar structure and potential for π-π stacking in related fused aromatic systems are key features for enabling high charge carrier mobility. rsc.org Future research could focus on synthesizing polymers or larger conjugated systems incorporating the this compound moiety to explore their electronic and photophysical properties.

Sophisticated Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for gaining a deeper understanding of reaction mechanisms and predicting the properties of molecules. For this compound, sophisticated computational modeling can provide valuable insights into its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of its formation, including the transition states and intermediates involved. rsc.orgdergipark.org.tr This can aid in the optimization of reaction conditions and the design of more efficient catalysts. For instance, computational studies have been used to understand the regioselectivity in the arylation of N-acetylindoles. nih.govscispace.com Similar studies on this compound could elucidate the factors governing its reactivity. Furthermore, computational modeling can be used to predict the electronic, optical, and material properties of novel derivatives, guiding synthetic efforts towards compounds with desired functionalities. rsc.orgmdpi.com The combination of experimental work with in-silico analysis is a powerful strategy for accelerating research and development. jneonatalsurg.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.